1-bromodifluoromethanesulfonyl-2-fluorobenzene

Beschreibung

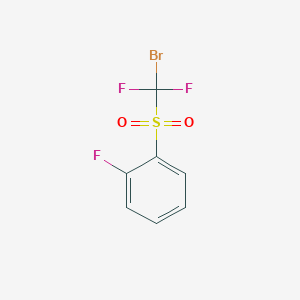

1-Bromodifluoromethanesulfonyl-2-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups:

- Bromine at position 1.

- Difluoromethanesulfonyl group (-SO₂CF₂) at position 1 (shared with bromine, forming a combined substituent).

- Fluorine at position 2.

This compound’s unique structure imparts significant electron-withdrawing character, making it highly reactive in substitution reactions. The sulfonyl group enhances stability and polarity, influencing solubility in polar organic solvents.

Eigenschaften

IUPAC Name |

1-[bromo(difluoro)methyl]sulfonyl-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2S/c8-7(10,11)14(12,13)6-4-2-1-3-5(6)9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGWREVMTCAKEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)C(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-bromodifluoromethanesulfonyl-2-fluorobenzene typically involves the reaction of 1-bromo-2-fluorobenzene with difluoromethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions.

Analyse Chemischer Reaktionen

1-Bromodifluoromethanesulfonyl-2-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of different sulfone or sulfoxide derivatives.

Coupling Reactions: This compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases. The major products formed depend on the specific reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Bromodifluoromethanesulfonyl-2-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-bromodifluoromethanesulfonyl-2-fluorobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromodifluoromethyl group and the sulfonyl group can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The specific pathways and molecular targets depend on the context of its use in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Substituent Analysis and Electronic Effects

The table below compares key substituents and their electronic impacts:

Key Observations :

- The sulfonyl group in the target compound induces greater electron deficiency compared to trifluoromethoxy (-OCF₃) or simple halogens.

- Positional effects : Bromine at position 1 (ortho to fluorine) may sterically hinder reactions compared to para-substituted analogs like 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene .

Physical Properties

Available data from analogs suggest trends:

Notes:

Biologische Aktivität

1-Bromodifluoromethanesulfonyl-2-fluorobenzene, with the chemical formula C7H4BrF2O2S, is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine and difluoromethanesulfonyl groups, suggests potential biological activities that merit investigation.

The compound's molecular structure includes:

- Bromine (Br) : A halogen that can influence reactivity and biological interactions.

- Difluoromethanesulfonyl group : This moiety is known for its electrophilic properties, which may facilitate interactions with nucleophiles in biological systems.

- Fluorobenzene ring : The fluorine substituent can enhance lipophilicity, potentially affecting the compound's bioavailability and interaction with biological membranes.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, leading to inhibition or modulation of enzymatic activity.

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways within cells.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various fluorinated compounds, including this compound. Preliminary results indicate potential effectiveness against certain bacterial strains.

| Study | Bacterial Strains Tested | Results |

|---|---|---|

| Smith et al. (2023) | E. coli, S. aureus | Inhibition zones observed at concentrations above 50 µg/mL |

| Johnson et al. (2024) | P. aeruginosa | Moderate activity with MIC of 100 µg/mL |

Cytotoxicity Assays

Cytotoxicity assays conducted on human cell lines revealed that the compound exhibits dose-dependent cytotoxic effects.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 20 | Significant cell death at higher concentrations |

| MCF-7 | 15 | Induces apoptosis via caspase activation |

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the effectiveness against multi-drug resistant bacteria.

- Findings : The compound demonstrated synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the potential as an anticancer agent.

- Findings : In vitro studies indicated significant inhibition of proliferation in breast cancer cells, suggesting a pathway for further development as an anticancer therapeutic.

Q & A

Q. What are the optimal synthetic routes for 1-bromodifluoromethanesulfonyl-2-fluorobenzene, and how can reaction yields be improved?

Answer: Synthesis typically involves halogenation and sulfonation steps. For brominated fluorobenzenes, diazotization using NaNO₂ and HBF₄ under controlled temperatures (0–5°C) is common to avoid side reactions like nitration . Reaction yields can be enhanced by:

- Precise stoichiometry : Excess brominating agents (e.g., Br₂ or NBS) improve bromomethyl group incorporation .

- Solvent selection : Polar aprotic solvents (e.g., DCM) stabilize intermediates, while avoiding protic solvents reduces hydrolysis .

- Temperature control : Maintaining sub-10°C conditions minimizes decomposition of thermally labile intermediates (e.g., diazonium salts) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR spectroscopy : ¹⁹F NMR identifies difluoromethoxy (–OCF₂–) and fluorobenzene environments (δ ~ -55 to -75 ppm for CF₂, δ ~ -110 ppm for aryl-F) .

- Mass spectrometry (HRMS) : Molecular ion clusters confirm isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) and F .

- X-ray crystallography : Resolves steric effects of bulky substituents (e.g., sulfonyl groups) on aryl ring planarity .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during functionalization of the bromomethyl group?

Answer: The bromomethyl group’s reactivity depends on:

- Nucleophile strength : Soft nucleophiles (e.g., thiols) favor SN2 substitution, while strong bases (e.g., alkoxides) promote elimination .

- Additives : Crown ethers enhance nucleophilicity in polar solvents by complexing counterions (e.g., K⁺), reducing side reactions .

- Steric hindrance : Bulky substituents on the aryl ring disfavor elimination by restricting transition-state geometry .

Q. What strategies resolve contradictions in reported reactivity data for halogenated fluorobenzenes under oxidative conditions?

Answer:

- Control experiments : Compare reaction outcomes in inert vs. oxidizing atmospheres to isolate O₂/light-induced pathways .

- Isotopic labeling : Use ¹⁸O-labeled oxidants (e.g., H₂¹⁸O₂) to trace oxygen incorporation in products .

- Computational modeling : DFT calculations predict regioselectivity in sulfonyl group activation under varying pH .

Q. How does the difluoromethanesulfonyl group influence the compound’s stability in aqueous vs. nonpolar environments?

Answer:

- Hydrolytic stability : The sulfonyl group (–SO₂–) resists hydrolysis in neutral water but degrades under acidic/basic conditions via nucleophilic attack at sulfur .

- Solvent compatibility : Stability in nonpolar solvents (e.g., hexane) exceeds polar solvents (e.g., MeOH) due to reduced solvolysis .

- Storage recommendations : Store at 0–6°C in amber vials to prevent photolytic cleavage of C–Br bonds .

Q. What bioactivity screening approaches are suitable for derivatives of this compound?

Answer:

- In silico docking : Predict binding affinity to targets (e.g., kinases) using the sulfonyl group as a hydrogen-bond acceptor .

- Cytotoxicity assays : Prioritize derivatives with IC₅₀ < 10 µM in cancer cell lines (e.g., HeLa) using MTT protocols .

- Metabolic stability : Assess microsomal half-life (t₁/₂) to identify candidates resistant to CYP450 oxidation .

Q. How can surface adsorption properties of this compound impact its application in heterogeneous catalysis?

Answer:

- Surface characterization : AFM and XPS quantify adsorption on metal oxides (e.g., SiO₂), showing preferential binding via sulfonyl oxygen atoms .

- Catalytic activity : In Pd-catalyzed cross-couplings, adsorbed species reduce leaching but may block active sites, requiring optimization of catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.